molecular formula C56H81NO15 B195283 Emamectin CAS No. 119791-41-2

Emamectin

Cat. No.: B195283
CAS No.: 119791-41-2
M. Wt: 1008.2 g/mol
InChI Key: GCKZANITAMOIAR-HPIUFISYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Emamectin B1a, also known as this compound or this compound benzoate, is a naturally occurring soil Actinomycete . It is a macrocyclic lactone insecticide derived from the avermectin series of natural products . This compound is effective against various insect pests, including Lepidoptera species, mites, leafminers, thrips, and caterpillars .

Target of Action

This compound B1a primarily targets the chloride channels in the nervous system of invertebrates . It is known for its chloride channel activation properties .

Mode of Action

This compound B1a works by preventing the transmission of electrical impulses in the muscles and nerves of invertebrates . It amplifies the effects of glutamate on the invertebrate-specific gated chloride channels .

Biochemical Pathways

This compound B1a affects several biochemical pathways. It has been found to alter the detoxification enzyme activity and the transcriptional profile in insects . The majority of differentially expressed genes (DEGs) related to pesticide resistance were identified in numerous Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, such as steroid hormone biosynthesis, glutathione metabolism, drug metabolism-other enzymes, chemical carcinogenesis, pathways of cancer, metabolism of xenobiotics by cytochrome P450, drug metabolism of cytochrome P450, linoleic acid metabolism, retinol metabolism, and insect hormone biosynthesis .

Pharmacokinetics

The pharmacokinetics of this compound B1a involves absorption, distribution, metabolism, and excretion (ADME). The plasma distribution half-life (t1⁄2α) was estimated to be 2.5 h, the elimination half-life (t1⁄2β) as 216 h, the total body clearance (ClT) as 0.0059 L/kg/h and mean residence time (MRT) as 385 h .

Result of Action

The action of this compound B1a results in significant modifications in enzyme activity and transcriptome profiles of the target organisms . It induces significant modification in enzyme activity and transcriptome profile of Paederus fuscipes .

Action Environment

The action, efficacy, and stability of this compound B1a can be influenced by environmental factors. For instance, the use of an adjuvant typically improves coverage and penetration and results in optimum insect control, especially in crops with hard-to-wet leaf surfaces .

Biochemical Analysis

Biochemical Properties

Emamectin B1a interacts with various enzymes and proteins in the body. It has been observed to affect the activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST) enzymes . The study showed a decrease in SOD, CAT, and GPx enzyme activities and an increase in GST enzyme activity in the brain tissue of male mice exposed to this compound B1a .

Cellular Effects

This compound B1a has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exposure to this compound B1a resulted in significant inhibition of the ion transport enzymes Na+/K+ATPase, Ca+2ATPase, and Mg+2 ATPase, and acetylcholinesterase (AChE, neurotoxicity biomarker) enzyme activity .

Molecular Mechanism

This compound B1a exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause an increase in myeloperoxidase (MPO) enzyme activity, 8-Hydroxy-2′-deoxyguanosine level (8-OHdG, DNA oxidation biomarker), protein carbonyl (PC), and thiobarbituric acid reactive substance (TBARS) levels .

Temporal Effects in Laboratory Settings

The effects of this compound B1a change over time in laboratory settings. The study conducted on male mice showed that dose-dependent this compound B1a exposure induced different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice and caused neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound B1a vary with different dosages in animal models. The study conducted on male mice divided them into four groups with different dosages of this compound B1a: EMB25 group (1/30 LD50 = 25 mg/kg/day), EMB50 group (1/15 LD50 = 50 mg/kg/day), and EMB100 group (1/7.5 LD50 = 100 mg/kg/day) . The results showed that this compound B1a exposure induced different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice and caused neurotoxic effects .

Metabolic Pathways

It has been observed to interact with various enzymes and proteins, affecting their activities and potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emamectin is synthesized from avermectin B1, which is a mixture of avermectin B1a and B1b. The synthesis involves the selective modification of the avermectin structure to introduce a methylamino group at the 4″-position . This modification is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the avermectin, which is then chemically modified to produce this compound . The final product is typically formulated as this compound benzoate for enhanced stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Emamectin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Emamectin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Emamectin’s unique chemical structure and high efficacy make it a valuable tool in pest management and scientific research.

Properties

CAS No.

119791-41-2

Molecular Formula

C56H81NO15

Molecular Weight

1008.2 g/mol

IUPAC Name

benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1

InChI Key

GCKZANITAMOIAR-HPIUFISYSA-N

Isomeric SMILES

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

Color/Form

White to off-white powder
Off-white crystalline powde

density

1.20 at 23 °C /Emamectin benzoate/

melting_point

141-146 °C /Emamectin benzoate/

119791-41-2
155569-91-8

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

solubility

log Kow: 5.9 at pH 9;  water solubility: 0.1 mg/L at pH 9
In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/

Synonyms

4''-epi-methylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer
avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-
emamectin
GWN-1972
MK 243
MK-243

vapor_pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emamectin
Reactant of Route 2
Emamectin
Reactant of Route 3
Emamectin
Reactant of Route 4
Emamectin
Reactant of Route 5
Emamectin
Reactant of Route 6
Emamectin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.